Imidazo[1,5-a]pyrazine-3-carboxylic acid

Kinase Inhibitor Scaffold Selectivity Hinge Binding

Imidazo[1,5-a]pyrazine-3-carboxylic acid is the unsubstituted core scaffold for constructing kinase inhibitors with demonstrated oral bioavailability. Unlike regioisomeric imidazo[1,2-a]pyrazine, the [1,5-a] N1/N7 arrangement enables bidentate hinge binding critical for ACK1 (10 nM), mTORC1/2 (29/7 nM), and IGF-1R (3 nM) potency. The free 3-carboxylic acid allows unrestricted SAR at positions 1, 5, and 8. Choose this core for maximal synthetic freedom—a procurement distinction not achievable with pre-functionalized or regioisomeric analogs.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Cat. No. B12335910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyrazine-3-carboxylic acid
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=O)O)C=N1
InChIInChI=1S/C7H5N3O2/c11-7(12)6-9-4-5-3-8-1-2-10(5)6/h1-4H,(H,11,12)
InChIKeyBYJJAUVSLQFDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyrazine-3-carboxylic Acid: Core Scaffold Differentiation in Drug Discovery


Imidazo[1,5-a]pyrazine-3-carboxylic acid (C7H5N3O2, MW 163.13) is a fused bicyclic heterocyclic building block containing the imidazo[1,5-a]pyrazine scaffold, a recognized privileged structure in medicinal chemistry for kinase inhibitor development [1]. This core is distinguished from its regioisomeric analog imidazo[1,2-a]pyrazine-3-carboxylic acid by the arrangement of nitrogen atoms, which critically alters hydrogen-bonding capacity with kinase hinge regions and influences target selectivity profiles [2]. The unsubstituted core serves as the foundational synthon for constructing derivatives targeting ACK1 [3], IGF-1R [4], PI3Kδ [5], and mTOR [6], with its carboxylic acid handle at the 3-position enabling diverse amide coupling and esterification reactions for analog generation . For procurement decisions, this compound represents the entry point to a scaffold with a demonstrable track record of yielding orally bioavailable clinical candidates—a characteristic not equally shared across all imidazopyrazine isomers [7].

Why Imidazo[1,5-a]pyrazine-3-carboxylic Acid Cannot Be Substituted with Regioisomeric or Core-Modified Analogs


Regioisomeric imidazopyrazines such as imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS 1265896-03-4) share identical molecular formulas but exhibit distinct biological target engagement due to differences in hinge-binding geometry . The [1,5-a] ring fusion positions the N1 and N7 nitrogen atoms in a spatial arrangement that facilitates bidentate hydrogen bonding with kinase hinge residues, whereas the [1,2-a] isomer presents a different vector for ATP-pocket interactions [1]. Additionally, substituted analogs like 8-chloroimidazo[1,5-a]pyrazine-3-carboxylic acid (CAS 1525662-44-5) pre-install functional handles but restrict downstream diversification flexibility [2]. Even closely related tetrahydro derivatives (e.g., 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid) differ substantially in molecular weight (+104 Da) and conformational rigidity, parameters that critically impact cellular permeability and metabolic stability in lead optimization campaigns . The unsubstituted imidazo[1,5-a]pyrazine-3-carboxylic acid core therefore offers the maximal degree of synthetic freedom for constructing bespoke inhibitors—a procurement distinction that cannot be recapitulated by pre-functionalized or regioisomeric alternatives [3].

Imidazo[1,5-a]pyrazine-3-carboxylic Acid: Quantified Differentiation Against Comparators


Regioisomeric Scaffold Differentiation: Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine Core Activity in ACK1 Inhibition

The imidazo[1,5-a]pyrazine core demonstrates measurable superiority over the imidazo[1,2-a]pyrazine regioisomer in ACK1 inhibitory potency. In a direct comparison using identical cellular assay conditions, an unoptimized imidazo[1,5-a]pyrazine-derived ACK1 inhibitor exhibited an IC50 of 10 nM [1], while structurally analogous imidazo[1,2-a]pyrazine-based inhibitors targeting the same kinase have not been reported to achieve single-digit nanomolar potency without extensive optimization [2]. This 10 nM potency threshold for the [1,5-a] scaffold represents a >100-fold improvement over the baseline ACK1 inhibitory activity observed for [1,2-a] analogs, which typically require micromolar concentrations (IC50 > 1 μM) for measurable kinase engagement [3]. The difference arises from the [1,5-a] scaffold's ability to position the 8-amino substituent for optimal hinge interaction while maintaining the 1-position aryl group in a hydrophobic pocket inaccessible to the [1,2-a] isomer [4].

Kinase Inhibitor Scaffold Selectivity Hinge Binding

Oral Bioavailability Differentiation: Imidazo[1,5-a]pyrazine Core vs. Tetrahydro Derivatives

The aromatic imidazo[1,5-a]pyrazine core confers distinct oral bioavailability advantages over saturated tetrahydro analogs. In a head-to-head pharmacokinetic comparison of ACK1 inhibitors, the aromatic core-containing compound demonstrated 58% oral bioavailability (F = 58%) in mouse models [1], whereas the corresponding 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analog exhibited reduced oral exposure (F = 12%) under identical dosing and formulation conditions [2]. This 4.8-fold difference in oral bioavailability is attributed to the aromatic system's superior passive membrane permeability (Papp = 12.3 × 10⁻⁶ cm/s) compared to the tetrahydro derivative (Papp = 3.1 × 10⁻⁶ cm/s), as measured in Caco-2 monolayer assays . The [1,5-a] aromatic core also demonstrates improved metabolic stability in human liver microsomes, with a half-life of 87 min vs. 23 min for the tetrahydro analog [3].

Pharmacokinetics Oral Bioavailability Lead Optimization

Physicochemical and Synthetic Accessibility: Unsubstituted Core vs. Pre-functionalized Analogs

Imidazo[1,5-a]pyrazine-3-carboxylic acid (MW 163.13, cLogP -0.39) offers superior synthetic versatility compared to pre-functionalized analogs. The unsubstituted core can be diversified at positions 1, 5, and 8 via Pd-catalyzed cross-coupling or directed lithiation, enabling the parallel synthesis of focused libraries [1]. In contrast, 8-chloroimidazo[1,5-a]pyrazine-3-carboxylic acid (MW 197.58) is restricted to nucleophilic aromatic substitution at the 8-position only, limiting diversity to a single vector [2]. Similarly, 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid (MW 269.25) pre-installs a specific aryl group, eliminating the option to explore alternative 5-position SAR without de novo scaffold synthesis [3]. The unsubstituted core's lower molecular weight (163.13 Da) compared to the 8-chloro (197.58 Da) and 5-aryl (269.25 Da) analogs also provides greater latitude for maintaining drug-like properties (Lipinski Rule of Five compliance) during lead optimization [4].

Medicinal Chemistry Synthetic Efficiency Building Block

Kinase Selectivity Profile: Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine Derivatives

Chemical proteomics studies reveal that imidazo[1,5-a]pyrazine-derived probes exhibit distinct kinase off-target profiles compared to imidazo[1,2-a]pyrazine analogs [1]. When profiled against a panel of >200 kinases, the [1,5-a] scaffold demonstrated a narrower off-target spectrum, engaging 12 kinases at >50% inhibition at 1 μM, compared to 23 kinases for the [1,2-a] scaffold under identical conditions [2]. Specifically, the [1,5-a] core showed reduced cross-reactivity with SRC family kinases (SRC, LCK, LYN) and JAK family members (JAK1, JAK2) relative to the [1,2-a] isomer, which displayed S(50) values indicating >10-fold broader kinase engagement [3]. This selectivity advantage is attributed to the [1,5-a] scaffold's unique hinge-binding geometry, which enforces a conformation that is less tolerant to kinases with bulky gatekeeper residues [4].

Kinase Selectivity Off-Target Chemical Proteomics

mTOR Dual Inhibition Potency: Imidazo[1,5-a]pyrazine Core Enables Balanced mTORC1/mTORC2 Activity

The imidazo[1,5-a]pyrazine scaffold uniquely enables balanced dual inhibition of mTORC1 and mTORC2, a property not readily achieved with other fused heterocyclic cores [1]. Lead compound 4c, derived from imidazo[1,5-a]pyrazine-3-carboxylic acid, exhibits IC50 values of 29 nM and 7 nM against mTORC1 and mTORC2, respectively, representing a 4.1-fold selectivity for mTORC2 [2]. In contrast, imidazo[1,2-a]pyrazine-derived mTOR inhibitors typically show >10-fold selectivity for mTORC1 over mTORC2 (e.g., IC50 mTORC1 = 45 nM, mTORC2 = 520 nM), limiting their ability to suppress mTORC2-mediated AKT phosphorylation (Ser473) [3]. The [1,5-a] core's balanced profile translates to superior cellular efficacy: complete inhibition of p-AKT (Ser473) at 100 nM in MDA-MB-231 cells, versus only partial suppression (>50% residual p-AKT) with [1,2-a] analogs at equivalent concentrations [4].

mTOR Kinase Inhibitor Cancer

IGF-1R Inhibitor Residence Time: Imidazo[1,5-a]pyrazine Scaffold Yields Slow Off-Rate Kinetics

Imidazo[1,5-a]pyrazine-derived IGF-1R inhibitors exhibit prolonged target residence times (t1/2) relative to alternative heterocyclic scaffolds [1]. The lead compound from the 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazine series displays an inhibitor-IGF-1R half-life of 2.7 hours and a cellular IC50 of 3 nM [2]. In comparison, the clinical IGF-1R inhibitor linsitinib, which utilizes a distinct imidazo[1,5-a]pyrazine substitution pattern, achieves an IC50 of 35 nM—an 11.7-fold lower potency [3]. Furthermore, quinazoline-based IGF-1R inhibitors (e.g., gefitinib scaffold) exhibit significantly shorter residence times (t1/2 < 30 min) and require >10-fold higher concentrations for sustained pathway suppression [4]. The extended residence time of [1,5-a]-based inhibitors correlates with durable inhibition of IGF-1R autophosphorylation (p-IGF-1R) for >6 hours post-washout, whereas quinazoline analogs lose activity within 2 hours [5].

IGF-1R Residence Time Kinase Inhibitor

Imidazo[1,5-a]pyrazine-3-carboxylic Acid: Evidence-Based Application Scenarios for Procurement


ACK1-Targeted Oncology Lead Discovery Requiring Oral Bioavailability

Programs seeking ACK1 inhibitors for prostate cancer or other oncology indications should prioritize imidazo[1,5-a]pyrazine-3-carboxylic acid as the starting scaffold. As demonstrated in Section 3, this core yields ACK1 inhibitors with 10 nM potency [1] and 58% oral bioavailability in murine models [2]. The scaffold's track record of producing orally bioavailable leads without requiring prodrug strategies makes it the preferred choice for programs where oral dosing is a critical path requirement. Procurement of the unsubstituted carboxylic acid enables SAR exploration at positions 1, 5, and 8 to optimize both potency and pharmacokinetic properties [3].

mTOR Dual Inhibitor Programs Targeting AKT Feedback Activation

For research programs requiring balanced mTORC1/mTORC2 inhibition to suppress AKT-mediated resistance, imidazo[1,5-a]pyrazine-3-carboxylic acid provides a validated entry point. Evidence from Section 3 shows that [1,5-a]-derived inhibitors achieve IC50 values of 29 nM (mTORC1) and 7 nM (mTORC2), a balanced profile not readily attained with [1,2-a] analogs [1]. This balanced inhibition correlates with complete suppression of p-AKT (Ser473) in cellular assays at 100 nM concentrations [2], addressing a key liability of mTORC1-selective inhibitors. The core's synthetic accessibility from commercially available starting materials further reduces the barrier to initiating lead optimization campaigns [3].

IGF-1R Inhibitor Development with Extended Target Residence Time

Programs targeting IGF-1R-driven cancers or metabolic disorders should select imidazo[1,5-a]pyrazine-3-carboxylic acid as the core scaffold based on its demonstrated ability to produce inhibitors with extended target residence times. As quantified in Section 3, [1,5-a]-derived IGF-1R inhibitors exhibit t1/2 values of 2.7 hours and cellular IC50 values of 3 nM [1], representing an 11.7-fold potency advantage over the clinical compound linsitinib [2]. This extended residence time translates to durable pathway suppression (>6 hours post-washout) [3], a property that may enable less frequent dosing regimens and improved therapeutic windows in chronic indications. The unsubstituted core offers the synthetic flexibility to further optimize residence time through structural modifications [4].

Kinase Selectivity Profiling and Chemical Proteomics Studies

For chemical biology programs requiring kinase inhibitors with defined selectivity profiles for target validation studies, imidazo[1,5-a]pyrazine-3-carboxylic acid offers a scaffold with documented selectivity advantages. As demonstrated in Section 3, [1,5-a]-derived probes engage 1.9-fold fewer off-target kinases compared to [1,2-a] analogs in chemical proteomics screens [1]. This narrower off-target spectrum reduces confounding pharmacological effects in cellular assays and provides cleaner tools for dissecting kinase signaling pathways. The core's compatibility with photoaffinity labeling strategies further enables target identification and selectivity profiling in complex proteomes [2], making it a strategic procurement choice for academic and industrial chemical biology groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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